![molecular formula C13H18N2O B3012146 2-Phenyl-2-(piperidin-4-yl)acetamide CAS No. 1706432-40-7](/img/structure/B3012146.png)
2-Phenyl-2-(piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Phenyl-2-(piperidin-4-yl)acetamide is a chemical structure that is part of a broader class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, there are several closely related compounds that have been synthesized and studied for their potential applications in medicine and other fields. These compounds often contain a piperidine ring, which is known for its presence in various pharmaceutical agents, and an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom.
Synthesis Analysis
The synthesis of related compounds involves multiple steps and starting materials such as benzenesulfonyl chloride, ethyl isonipecotate, and different N-aralkyl/aryl substituted 2-bromoacetamides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediate compounds, which are then further reacted to produce the target compounds . Similarly, the synthesis of other piperidine-containing compounds, such as those with furfurylthio or furfurylsulfinyl groups, follows a multi-step process that includes the design of compounds with various heteroaromatic rings and carbon linkages .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods and theoretical calculations. For example, the structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, and its crystal structure was solved by direct methods . The geometrical parameters of these molecules are often in agreement with the experimental data, and the stability of the molecules can be analyzed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically substitution reactions where different electrophiles are introduced to a piperidine moiety. For instance, the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine results in the formation of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide . These reactions are often carried out in the presence of a base or a reductive agent, depending on the desired substitution pattern and the functional groups present in the starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their spectroscopic data, including IR, NMR, and mass spectrometry. The compounds exhibit various degrees of biological activity, such as antibacterial properties and anticonvulsant activity . The molecular electrostatic potential and first hyperpolarizability of these compounds can be calculated to determine their role in nonlinear optics . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and C-H⋯O interactions, contribute to the stability and properties of the crystalline forms of these compounds .
Scientific Research Applications
Anxiolytic Applications
2-Phenyl-2-(piperidin-4-yl)acetamide derivatives have been studied for their potential use as anxiolytics. One study identified derivatives with good oral activity in animal models predictive of clinical efficacy for the treatment of anxiety, highlighting modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).
Enzyme Inhibition
Some derivatives of this compound have been synthesized and evaluated for enzyme inhibition properties. For instance, their activity against acetylcholinesterase and butyrylcholinesterase enzymes has been explored, with some compounds showing promising activity in this domain (Khalid et al., 2014).
Antibacterial Activity
Several studies have synthesized derivatives of this compound and assessed their antibacterial properties. For example, a study synthesized N-substituted derivatives and screened them against Gram-negative and Gram-positive bacteria, with some compounds exhibiting moderate to high antibacterial activity (Khalid et al., 2016).
DNA and Protein Binding
Investigations into the DNA-binding interactions of certain derivatives have been conducted. Studies involving UV, visible, and emission studies suggest that these compounds interact with DNA via intercalation. Additionally, their ability to bind with proteins like BSA has been examined, indicating a potential for complex biological interactions (Raj, 2020).
Sleep Disorders Treatment
In the field of sleep disorders, certain derivatives have shown potential. For example, a study identified a compound as a potent inverse agonist at H3R with selectivity over other targets and demonstrated significant wake-promoting effects, supporting its potential use in treating sleep disorders (Nirogi et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-2-(piperidin-4-yl)acetamide is the soluble epoxide hydrolase (sEH) . This enzyme plays a crucial role in the metabolism of endogenous epoxyeicosatrienoic acids, which are involved in various physiological processes such as inflammation and pain sensation .
Mode of Action
This compound acts as a pharmacological inhibitor of sEH . By inhibiting this enzyme, the compound prevents the breakdown of epoxyeicosatrienoic acids, thereby increasing their levels in the body . This leads to a reduction in pain and inflammation .
Biochemical Pathways
The inhibition of sEH affects the epoxyeicosatrienoic acid pathway . Under normal conditions, sEH metabolizes epoxyeicosatrienoic acids into less active diols . When seh is inhibited by this compound, the levels of epoxyeicosatrienoic acids increase, leading to enhanced anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of inflammatory and pain pathways . By inhibiting sEH and increasing the levels of epoxyeicosatrienoic acids, the compound can reduce inflammation and alleviate pain .
properties
IUPAC Name |
2-phenyl-2-piperidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWIDMNGSODSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.